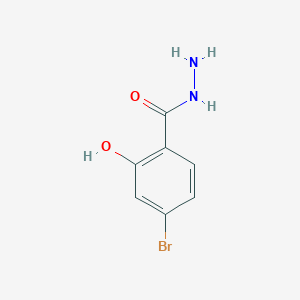
4-Bromo-2-hydroxybenzohydrazide
描述
4-Bromo-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-2-hydroxybenzohydrazide is a compound that has garnered attention in recent years due to its potential biological activities, including antioxidant and antibacterial properties. This article provides a detailed overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a hydroxyl group on the benzene ring, contributing to its unique chemical reactivity. The structure can be represented as follows:
This compound belongs to the class of hydrazones, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.
Mechanism of Action:
The antioxidant activity may involve the scavenging of free radicals through the hydroxyl group on the benzene ring, which can donate hydrogen atoms to stabilize unpaired electrons. This mechanism is essential for reducing oxidative damage in cells.
Research Findings:
A study reported that various substituted hydrazides, including those related to this compound, demonstrated IC50 values ranging from 0.68 to 23.66 mg/L in DPPH scavenging assays, indicating their potential as effective antioxidants .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated, revealing promising results against several bacterial strains.
Minimum Inhibitory Concentration (MIC):
The antibacterial activity was assessed using a microdilution method, with compounds exhibiting MIC values indicating their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, compounds structurally similar to this compound showed MIC values ranging from 64 to 128 µg/L against these pathogens .
Structure-Activity Relationship (SAR):
The presence of electron-withdrawing groups (e.g., -NO2) in the structure significantly enhances antibacterial activity compared to electron-donating groups (e.g., -OH). This relationship underscores the importance of molecular modifications in optimizing biological efficacy .
Case Studies
-
Antioxidant Efficacy:
A comparative study evaluated different hydrazone derivatives and their antioxidant capabilities. The results indicated that derivatives containing electron-withdrawing groups exhibited superior scavenging activity compared to those with electron-donating groups . -
Antibacterial Assessment:
In another study focusing on antibacterial properties, this compound was tested against a panel of bacteria. The findings highlighted its effectiveness against resistant strains, suggesting its potential utility in therapeutic applications .
Data Summary
| Biological Activity | Tested Compound | MIC (µg/L) | IC50 (mg/L) |
|---|---|---|---|
| Antioxidant | Various hydrazone derivatives | N/A | 0.68 - 23.66 |
| Antibacterial | This compound | 64 - 128 | N/A |
属性
IUPAC Name |
4-bromo-2-hydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDATNBYBNXJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















